Cas no 2172455-04-6 (2-fluoro-1-methoxy-4-(3-methylphenyl)benzene)

2-Fluoro-1-methoxy-4-(3-methylphenyl)benzene is a fluorinated aromatic compound characterized by its methoxy and methylphenyl substituents. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The fluorine atom enhances metabolic stability and binding affinity, while the methoxy group contributes to solubility and reactivity. The 3-methylphenyl moiety offers additional steric bulk, which can influence regioselectivity in cross-coupling reactions. Its well-defined molecular architecture makes it suitable for applications requiring precise structural control, such as ligand design or agrochemical development. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
2-fluoro-1-methoxy-4-(3-methylphenyl)benzene structure
2172455-04-6 structure
Product name:2-fluoro-1-methoxy-4-(3-methylphenyl)benzene
CAS No:2172455-04-6
MF:C14H13FO
Molecular Weight:216.250827550888
CID:6219130
PubChem ID:70325293

2-fluoro-1-methoxy-4-(3-methylphenyl)benzene 化学的及び物理的性質

名前と識別子

    • 2-fluoro-1-methoxy-4-(3-methylphenyl)benzene
    • EN300-1585778
    • 2172455-04-6
    • SCHEMBL8264634
    • インチ: 1S/C14H13FO/c1-10-4-3-5-11(8-10)12-6-7-14(16-2)13(15)9-12/h3-9H,1-2H3
    • InChIKey: DRBKDHCHVFSAKY-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C1C=CC=C(C)C=1)OC

計算された属性

  • 精确分子量: 216.095043196g/mol
  • 同位素质量: 216.095043196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 219
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 9.2Ų

2-fluoro-1-methoxy-4-(3-methylphenyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1585778-500mg
2-fluoro-1-methoxy-4-(3-methylphenyl)benzene
2172455-04-6
500mg
$1180.0 2023-09-24
Enamine
EN300-1585778-50mg
2-fluoro-1-methoxy-4-(3-methylphenyl)benzene
2172455-04-6
50mg
$1032.0 2023-09-24
Enamine
EN300-1585778-0.25g
2-fluoro-1-methoxy-4-(3-methylphenyl)benzene
2172455-04-6
0.25g
$1131.0 2023-06-04
Enamine
EN300-1585778-1.0g
2-fluoro-1-methoxy-4-(3-methylphenyl)benzene
2172455-04-6
1g
$1229.0 2023-06-04
Enamine
EN300-1585778-10.0g
2-fluoro-1-methoxy-4-(3-methylphenyl)benzene
2172455-04-6
10g
$5283.0 2023-06-04
Enamine
EN300-1585778-0.05g
2-fluoro-1-methoxy-4-(3-methylphenyl)benzene
2172455-04-6
0.05g
$1032.0 2023-06-04
Enamine
EN300-1585778-10000mg
2-fluoro-1-methoxy-4-(3-methylphenyl)benzene
2172455-04-6
10000mg
$5283.0 2023-09-24
Enamine
EN300-1585778-2.5g
2-fluoro-1-methoxy-4-(3-methylphenyl)benzene
2172455-04-6
2.5g
$2408.0 2023-06-04
Enamine
EN300-1585778-5.0g
2-fluoro-1-methoxy-4-(3-methylphenyl)benzene
2172455-04-6
5g
$3562.0 2023-06-04
Enamine
EN300-1585778-0.5g
2-fluoro-1-methoxy-4-(3-methylphenyl)benzene
2172455-04-6
0.5g
$1180.0 2023-06-04

2-fluoro-1-methoxy-4-(3-methylphenyl)benzene 関連文献

2-fluoro-1-methoxy-4-(3-methylphenyl)benzeneに関する追加情報

Recent Advances in the Study of 2-Fluoro-1-Methoxy-4-(3-Methylphenyl)Benzene (CAS: 2172455-04-6)

In recent years, the compound 2-fluoro-1-methoxy-4-(3-methylphenyl)benzene (CAS: 2172455-04-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic ether derivative, characterized by its unique fluorine and methoxy substituents, has shown promising potential in various applications, including drug development and material science. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.

Recent studies have focused on optimizing the synthetic routes for 2-fluoro-1-methoxy-4-(3-methylphenyl)benzene to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method using palladium-based catalysts, which achieved a yield of over 85% with minimal byproducts. This advancement is particularly significant for large-scale production, as it addresses previous challenges related to cost and scalability. Additionally, the study emphasized the compound's stability under various conditions, making it a viable candidate for further pharmaceutical development.

The biological activity of 2-fluoro-1-methoxy-4-(3-methylphenyl)benzene has been explored in the context of its interaction with specific enzyme targets. In vitro assays conducted by researchers at the University of Cambridge revealed that the compound exhibits moderate inhibitory effects on cytochrome P450 enzymes, which are critical in drug metabolism. These findings suggest potential applications in drug-drug interaction studies and the development of enzyme inhibitors. Furthermore, preliminary data from animal models indicate that the compound may possess anti-inflammatory properties, though further validation is required to confirm these effects.

Another area of interest is the compound's potential role in oncology. A 2024 study published in Cancer Research investigated the effects of 2-fluoro-1-methoxy-4-(3-methylphenyl)benzene on cancer cell lines, particularly those resistant to conventional chemotherapy. The results demonstrated that the compound could sensitize these cells to apoptosis when used in combination with existing chemotherapeutic agents. This synergistic effect was attributed to the compound's ability to modulate reactive oxygen species (ROS) levels within cancer cells, offering a new avenue for combination therapy development.

In conclusion, 2-fluoro-1-methoxy-4-(3-methylphenyl)benzene (CAS: 2172455-04-6) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its optimized synthesis, diverse biological activities, and potential therapeutic applications underscore its value as a subject of ongoing investigation. Future research should focus on elucidating its mechanism of action, exploring additional therapeutic indications, and advancing its development toward clinical trials. The insights gained from these studies will undoubtedly contribute to the broader field of drug discovery and development.

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